1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-8-9-21(24-15-18)27-19-10-12-25(13-11-19)22(26)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,15,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZMIBHGEJVCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions, including:
Chloropyridinylation: : Substitution reactions to attach the 5-chloropyridinyl group.
Ethanone formation: : The final condensation and cyclization steps to establish the ethanone linkage with the naphthalenyl core.
Industrial Production Methods: Scaling up for industrial production demands optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch processing for initial synthesis steps.
Continuous flow reactors for efficient piperidinylation and chloropyridinylation.
High-pressure and temperature-controlled environments to enhance reaction kinetics and stability.
Types of Reactions
Oxidation: : Under oxidative conditions, this compound can form various oxidized derivatives.
Reduction: : Suitable reductive agents yield reduced forms, altering functional group characteristics.
Substitution: : Reactivity of the chloropyridinyl group facilitates nucleophilic substitution, allowing for the synthesis of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing sodium borohydride or lithium aluminum hydride.
Substitution: : Conducted in polar aprotic solvents with appropriate nucleophiles.
Major Products
Oxidation: : Yields products with modified functional groups on the naphthalenyl or piperidinyl moieties.
Reduction: : Results in more saturated compounds.
Substitution: : Diverse derivatives based on the nucleophile used.
Chemistry
Molecular scaffolding: : Used as a building block for designing complex organic molecules.
Catalysis: : Functional groups allow for participation in catalytic cycles.
Biology
Pharmacology: : Investigated for its potential as a lead compound in drug discovery.
Biochemical Assays: : Used in studying receptor-ligand interactions.
Medicine
Therapeutic Agents:
Industry
Material Science: : Incorporated into polymers and advanced materials for enhanced properties.
Agriculture: : Evaluated for its role as a precursor in synthesizing agrochemicals.
Mechanism of Action
The molecular mechanism of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways include:
Binding to active sites: : Interfering with enzyme functions.
Modulation of receptor activity: : Altering signal transduction pathways.
Comparison with Similar Compounds
Modifications to the Piperidine-Chloropyridine Substituent
- Example 1: (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-sulfonyl)methyl)-5-methylimidazolidine-2,4-dione Structural Difference: Addition of a sulfonyl-methyl-imidazolidine dione group. Impact: This modification introduces hydrogen-bonding capacity and steric bulk, likely improving selectivity for enzymes like hydrolases. The sulfonyl group enhances metabolic stability compared to the naphthalene ethanone in the target compound .
- Example 2: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS: 1448056-42-5) Structural Difference: 3-Chloropyridine (vs. 5-chloro) and methoxyphenoxy ethanone (vs. naphthalene). The methoxyphenoxy group reduces lipophilicity (logP ~2.5) compared to naphthalene (logP ~4.0), influencing solubility and blood-brain barrier penetration .
Variations in the Ethanone Substituent
- Example 3: 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)-prop-2-en-1-one Structural Difference: Chalcone-like structure with a hydroxylated naphthalene and propenone linker. Impact: The α,β-unsaturated ketone enables Michael addition reactions, enhancing reactivity toward biological nucleophiles. This compound demonstrated antimicrobial activity, suggesting the naphthalene-chlorine combination is critical for bioactivity .
- Example 4: 1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine Structural Difference: Alkyne linker and phenylpiperidine instead of ethanone-piperidine. However, synthetic complexity rises due to the need for copper-catalyzed coupling .
Piperidine Ring Modifications
- Example 5: 1-(4-(4-Ethylpiperazin-1-yl)piperidin-1-yl)-2-((4'-methoxybiphenyl)oxy)ethanone Structural Difference: Piperazine-ethyl substitution on piperidine and biphenyl-methoxy ethanone. Impact: The piperazine group introduces basicity (pKa ~8.5), favoring interactions with acidic residues in acetylcholinesterase, as shown in crystallographic studies .
Pharmacological and Physicochemical Properties
Key Research Findings
- Chloropyridine Position Matters : 5-Chloro substitution (target compound) vs. 3-chloro (Example 2) alters electronic effects, impacting target selectivity .
- Naphthalene vs. Smaller Aromatics : Naphthalene increases lipophilicity but may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .
- Piperidine Modifications : Adding piperazine (Example 5) or sulfonyl groups (Example 1) diversifies biological targets, from acetylcholinesterase to hydrolases .
Q & A
Q. Advanced
- Molecular docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., bacterial enzymes) using crystal structures from databases like PDB .
- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .
- Pharmacophore modeling : Identify critical functional groups (e.g., carbonyl, chloropyridinyloxy) for target engagement .
- Free energy calculations : MM-PBSA/GBSA estimate binding energies to prioritize analogs .
How does the piperidinyloxy linker influence the compound’s pharmacokinetic properties?
Q. Advanced
- Solubility : The piperidine ring’s basicity improves water solubility at physiological pH .
- Metabolic stability : Piperidine derivatives resist rapid oxidation compared to aliphatic amines .
- Bioavailability : Molecular dynamics studies suggest the linker enhances membrane permeability via balanced lipophilicity (logP ~2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
